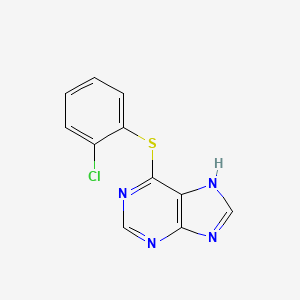
6-(2-chlorophenyl)sulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-Chlorophenyl)thio)-1H-purine is an organosulfur compound that has garnered attention in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorophenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 2-chlorobenzenethiol under specific conditions. One common method includes the use of cesium carbonate as a base and dimethyl sulfoxide as a solvent. The reaction is carried out under nitrogen atmosphere and irradiated with visible light to promote the cross-coupling reaction .
Industrial Production Methods
While specific industrial production methods for 6-((2-Chlorophenyl)thio)-1H-purine are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-((2-Chlorophenyl)thio)-1H-purine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cross-Coupling Reactions: The compound can be involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted purines, sulfoxides, sulfones, and various cross-coupled products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-((2-Chlorophenyl)thio)-1H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 6-((2-Chlorophenyl)thio)-1H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antibacterial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea Derivatives: Compounds like thiourea and its derivatives share similar structural features and biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
6-((2-Chlorophenyl)thio)-1H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
646510-10-3 |
|---|---|
Molekularformel |
C11H7ClN4S |
Molekulargewicht |
262.72 g/mol |
IUPAC-Name |
6-(2-chlorophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H7ClN4S/c12-7-3-1-2-4-8(7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,13,14,15,16) |
InChI-Schlüssel |
FGOSRPMQOHPJIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)SC2=NC=NC3=C2NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)



![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)
![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)





